molecular formula C8H17NO B1525201 3-Isopropoxy-piperidine CAS No. 1220020-82-5

3-Isopropoxy-piperidine

Cat. No.: B1525201
CAS No.: 1220020-82-5
M. Wt: 143.23 g/mol
InChI Key: OIELPWFWJPVOLK-UHFFFAOYSA-N
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Description

3-Isopropoxy-piperidine is a chemical compound featuring a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted with an isopropoxy group at the 3-position . This structure makes it a valuable intermediate and building block in medicinal chemistry and organic synthesis. Piperidine rings are one of the most significant structural motifs in pharmaceutical development, found in more than twenty classes of approved drugs . As such, this compound serves as a key precursor for the synthesis of more complex molecules, particularly in the research and development of new therapeutic agents. The isopropoxy moiety can influence the molecule's lipophilicity and steric bulk, properties that are critical in drug design for optimizing pharmacokinetics and target binding. Researchers utilize this compound in various synthetic transformations, including hydrogenation and functionalization reactions, to create diverse piperidine derivatives for biological evaluation . Its applications extend to serving as a core scaffold in the design of potential antioxidant and anti-inflammatory agents, as similar piperidin-4-one derivatives have demonstrated such activities in scientific studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)10-8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIELPWFWJPVOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220175-72-3
Record name 3-(propan-2-yloxy)piperidine
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Advanced Synthetic Methodologies for 3 Isopropoxy Piperidine and Analogues

General Strategies for the Construction of the Piperidine (B6355638) Ring System

The synthesis of the piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal and organic chemistry. Methodologies for its construction are broadly categorized into three main routes: the hydrogenation or reduction of pyridine (B92270) precursors, the cyclization of linear substrates, and cycloaddition reactions. These strategies allow for the creation of a wide diversity of substituted piperidines by varying the starting materials and reaction conditions.

One of the most direct and fundamental methods for synthesizing the piperidine core is the reduction of the corresponding aromatic precursor, pyridine. This approach, while conceptually straightforward, often requires harsh reaction conditions and sophisticated catalytic systems to overcome the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.

Catalytic hydrogenation typically involves the use of transition metal catalysts under hydrogen pressure. While effective, these methods often necessitate high temperatures and pressures. Modern advancements have focused on developing more efficient catalysts that operate under milder conditions. For instance, bimetallic palladium catalysts have demonstrated high conversion of pyridine to piperidine (99% conversion and 99% selectivity) at 60°C and 70 atm of H2 pressure. Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst in a membrane electrode assembly represents a significant advance, enabling the reaction to proceed at ambient temperature and pressure.

A robust iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, which is notable for its excellent tolerance of reducible functional groups such as nitro, azido, bromo, and cyano groups. This method provides the desired piperidines as stable piperidinium (B107235) salts and is scalable to the decagram level.

Reductive amination is another powerful reductive approach for forming the C-N bonds necessary for the piperidine ring. This method can be applied intramolecularly, where a linear substrate containing both an amine and a carbonyl or dicarbonyl group cyclizes to form the piperidine ring. For example, the double reductive amination of dicarbonyl compounds derived from sugars is a straightforward tool for accessing polyhydroxypiperidines. Various reducing agents can be employed, including hydride reagents like NaBH3CN and NaBH(OAc)3, or catalytic systems such as H2 with Pd/C.

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemHydrogen SourceConditionsKey Features
Bimetallic Pd Nanoparticles H₂ Gas60°C, 70 atmHigh conversion (99%) and selectivity (99%).
Carbon-Supported Rhodium (Rh/C) H₂O (Electrocatalytic)Ambient Temp & PressureHigh energy efficiency; avoids pressurized H₂ gas.
Iridium(III) Complex Formic Acid/FormatesMild TemperaturesTolerates highly reduction-sensitive functional groups (nitro, azido, bromo).
Borane Catalysis (e.g., Ammonia Borane) Ammonia BoraneMetal-FreePractical and avoids high-pressure H₂.

Cyclization reactions, wherein a linear molecule is transformed into a cyclic one, are fundamental to piperidine synthesis. In intramolecular cyclization, a single substrate contains all the necessary atoms for the ring, typically a nitrogen source (like an amine) and a reactive site for C-N or C-C bond formation. These reactions offer precise control over the substitution pattern of the final piperidine product.

Intermolecular strategies involve the reaction of two or more separate components to build the ring system. A common example is the [5+1] annulation, which often utilizes reductive amination by condensing an amine with aldehydes or ketones.

Palladium-catalyzed α-arylation is a powerful C-C bond-forming reaction that has been applied to the synthesis of complex molecular architectures. While commonly used for ketones, esters, and nitriles, this methodology can be adapted to construct spirocyclic systems, including spiropiperidines. Spiropiperidines are a class of compounds where the piperidine ring is fused to another ring at a single carbon atom, creating a rigid and structurally complex scaffold of high interest in medicinal chemistry.

The synthesis of spiropiperidines can be achieved through an intramolecular α-arylation where a piperidine precursor bearing a pendant aryl halide is cyclized. The palladium catalyst facilitates the coupling between the α-carbon of a carbonyl group (or related functional group) on the piperidine ring or its precursor chain and the aryl halide, forming the spirocyclic junction. A key challenge in the α-arylation of small or strained rings is overcoming side reactions like Claisen condensation or decomposition of the intermediate enolates.

The aza-Prins and related carbonyl-ene cyclizations are effective cascade reactions for constructing the piperidine skeleton with a high degree of stereocontrol. The aza-Prins cyclization typically involves the reaction of a homoallylic amine with an aldehyde. This process is initiated by the formation of an iminium ion, which then undergoes a 6-endo-trig cyclization onto the alkene, generating a stabilized carbocation intermediate that is subsequently trapped.

These cascade reactions can be catalyzed by both Brønsted and Lewis acids. The choice of catalyst can be critical for controlling the diastereoselectivity of the reaction. For instance, in the synthesis of 3,4-disubstituted piperidines, Lewis acids like MeAlCl₂ at elevated temperatures can favor the thermodynamically more stable trans product, while Brønsted acids such as HCl at low temperatures often yield the kinetically favored cis product. This switchable selectivity provides a versatile entry to different stereoisomers from the same precursor.

Radical cyclizations offer a powerful and complementary approach to forming six-membered rings, proceeding through mechanisms distinct from ionic pathways. These reactions are particularly useful for synthesizing polysubstituted piperidines from precursors containing an unactivated double bond. The key step involves the generation of a radical, typically on a carbon atom alpha to the nitrogen, which then cyclizes onto a pendant alkene in a 6-exo fashion.

Various methods can be used to initiate the radical cascade. Photoredox catalysis, using organic dyes in combination with a reductant, can generate aryl radicals from aryl halides under mild conditions, which then undergo regioselective cyclization to form complex spiropiperidines. Another common method involves the use of radical initiators like triethylborane (B153662) or tributyltin hydride with AIBN. A notable advantage of radical cyclizations is their tolerance for a wide range of functional groups. However, challenges can include slower cyclization rates for six-membered rings compared to five-membered rings and potential competition from 1,5-hydrogen transfer side reactions.

Table 2: Radical Cyclization Approaches to Piperidines

Radical Source/InitiatorPrecursor TypeKey Features
Tributyltin Hydride / AIBN 7-substituted-6-aza-8-bromooct-2-enoatesAffords trans piperidines with moderate diastereoselectivity.
Tris(trimethylsilyl)silane 7-substituted-6-aza-8-bromooct-2-enoatesCan significantly enhance diastereoselectivity for trans products (up to 99:1).
Organic Photoredox Catalyst Linear aryl halides with pendant alkenesMild, metal-free conditions for constructing complex spiropiperidines.
Cobalt(II) Catalyst Linear amino-aldehydesEffective for piperidine production, though competitive 1,5-H-transfer can occur.

The dearomatization of pyridines is a powerful strategy that transforms flat, aromatic precursors into three-dimensional, sp³-rich piperidine structures. This approach is highly valuable as it allows for the direct installation of functionality onto the newly formed saturated ring. Beyond simple hydrogenation, modern dearomatization methods introduce heteroatoms and complex substituents with high levels of stereocontrol.

One innovative approach involves using "arenophiles," such as N-methyl-1,2,4-triazoline-3,5-dione (MTAD), which undergo cycloaddition with pyridines. The resulting cycloadduct can then be subjected to oxidative functionalization (e.g., dihydroxylation with osmium tetroxide or epoxidation) before a cycloreversion step removes the arenophile, yielding highly functionalized dihydropyridines that are direct precursors to substituted piperidines.

Chemo-enzymatic methods have also emerged as a highly efficient strategy for asymmetric dearomatization. This approach combines a mild chemical reduction of a pyridinium (B92312) salt to a tetrahydropyridine (B1245486) with a subsequent biocatalytic cascade. An amine oxidase can oxidize the tetrahydropyridine in situ to a dihydropyridinium, which is then stereoselectively reduced by an ene-imine reductase to yield chiral 3- and 3,4-substituted piperidines with high enantiomeric excess.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, are powerful tools for rapidly building molecular diversity. These reactions are highly atom-economical and efficient, making them ideal for creating libraries of compounds for drug discovery. For the assembly of piperidine scaffolds, MCRs provide a convergent approach to complex structures that would otherwise require lengthy, linear synthetic sequences.

One notable approach involves a sequence where an initial MCR is followed by a cyclization event to form the piperidine ring. For instance, isocyanide-based multicomponent reactions (I-MCRs) are particularly versatile for generating diverse scaffolds, including those that can serve as precursors to piperazine (B1678402) and piperidine derivatives. Although direct synthesis of 3-Isopropoxy-piperidine via an MCR is not prominently documented, the strategy allows for the construction of highly functionalized piperidine cores. These cores can be subsequently modified to introduce the desired isopropoxy group at the C-3 position. The power of MCRs lies in their ability to generate complex and diverse piperidine backbones from simple, readily available starting materials in a single step.

MCR Approach Key Features Potential Application for this compound
Isocyanide-Based MCRs (e.g., Ugi, Passerini) High convergence and diversity; introduces multiple functional groups simultaneously.Synthesis of a highly functionalized acyclic precursor that can undergo subsequent cyclization and modification to yield the target compound.
Diels-Alder Reactions of Azabutadienes Forms the six-membered ring with potential for stereocontrol.Construction of a tetrahydropyridine ring which can be functionalized at the 3-position before or after reduction to the piperidine.
Three-Component Mannich-Type Reactions Biosynthetically inspired route to build polyfunctional piperidines.Direct assembly of a substituted piperidine ring where one of the components could carry the isopropoxy moiety or a precursor group.

Mannich Reaction-Based Synthesis of Piperidine Derivatives

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. It is a three-component reaction, typically involving an amine, formaldehyde (B43269) (or another aldehyde), and a carbonyl compound, to form a β-amino carbonyl compound known as a Mannich base. This methodology has been extensively applied to the synthesis of piperidine derivatives.

Stereoselective Mannich reactions are particularly valuable for creating chiral piperidine alkaloids and their derivatives. These reactions can be guided by various strategies to achieve asymmetric induction, including the use of chiral starting materials (chiral pool), chiral auxiliaries, or asymmetric catalysis. A three-component vinylogous Mannich reaction, for example, has been developed to assemble multi-substituted chiral piperidines, mimicking the biosynthetic pathways of natural alkaloids. This approach can generate a chiral dihydropyridinone intermediate, which serves as a versatile building block for a variety of piperidine compounds. By choosing appropriate starting materials, this strategy can be adapted to synthesize precursors for this compound.

The nitro-Mannich reaction, also known as the aza-Henry reaction, is another powerful variant for synthesizing piperidine-based structures by reacting a nitroalkane with an imine to form a β-nitroamine. This method provides a flexible entry point to substituted piperidines following reduction of the nitro group and subsequent cyclization.

Regioselective and Stereoselective Introduction of the Isopropoxy Substituent

Achieving precise control over the placement and stereochemistry of substituents on the piperidine ring is a critical challenge in synthesis. The regioselective introduction of an isopropoxy group at the 3-position requires a strategy that can differentiate between the various C-H bonds of the piperidine scaffold or a precursor.

One strategy involves the functionalization of a pre-formed piperidine ring. Rhodium-catalyzed C-H insertion reactions, for instance, have been used for the site-selective synthesis of positional analogues of methylphenidate, a well-known piperidine derivative. The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. While direct C-H isopropoxylation is challenging, this method could be used to introduce a functional group at the C-3 position, which can then be converted to the isopropoxy group.

Alternatively, the substituent can be introduced during the construction of the ring. For example, 3-substituted analogues can be prepared indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive, regioselective, and stereoselective ring-opening of the resulting cyclopropane. This method offers excellent control over the introduction of a substituent at the desired 3-position.

Enantioselective Synthesis of Chiral this compound Scaffolds

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the enantioselective synthesis of chiral 3-substituted piperidines is of paramount importance. Asymmetric synthesis of 2,3-cis-disubstituted piperidines, which possess two adjacent chiral centers, presents a significant challenge in controlling both diastereoselectivity and enantioselectivity.

A recently developed method utilizes a copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters to produce chiral 2,3-cis-disubstituted piperidines with high yields and excellent enantioselectivities. This strategy allows for the creation of the piperidine ring while simultaneously setting the stereochemistry at the C-2 and C-3 positions. By incorporating a precursor to the isopropoxy group in the initial substrate, this method could be adapted for the enantioselective synthesis of this compound analogues.

A highly effective and versatile approach for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric carbometalation. This key step, often described as a reductive Heck reaction, couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate. The reaction proceeds with high yield and excellent enantioselectivity, tolerating a wide range of functional groups.

Partial Reduction of Pyridine : Pyridine is first partially reduced to form a dihydropyridine (B1217469) derivative, which is then converted to a stable and handleable phenyl pyridine-1(2H)-carboxylate.

Rh-Catalyzed Asymmetric Carbometalation : This is the crucial enantioselective step where the C-3 substituent is introduced via cross-coupling with a boronic acid in the presence of a chiral rhodium catalyst.

Reduction : The resulting 3-substituted tetrahydropyridine is then reduced to the final enantioenriched 3-substituted piperidine.

This methodology provides a powerful and general route to a wide variety of chiral 3-piperidines, and could be applied to the synthesis of precursors for chiral this compound by selecting an appropriate boronic acid.

Parameter Observation Reference
Catalyst System Chiral Rhodium complexes with bidentate phosphine (B1218219) ligands.
Substrates Aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate.
Product Enantioenriched 3-substituted tetrahydropyridines.
Enantioselectivity Generally high, providing excellent enantiomeric excess.
Yield Good to excellent yields (up to 98%) are achievable.

Optimization of Reaction Conditions for Yield and Selectivity

The success of any synthetic methodology hinges on the careful optimization of reaction conditions to maximize product yield and selectivity. For the synthesis of this compound and its analogues, key parameters that require optimization include the choice of catalyst, solvent, temperature, reaction time, and the nature of reagents and protecting groups.

In the case of rhodium-catalyzed asymmetric carbometalation, for instance, the choice of the chiral ligand bound to the rhodium center is critical for achieving high enantioselectivity. Similarly, in palladium-catalyzed reactions for the functionalization of piperidine scaffolds, the ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), and solvent (e.g., 1,4-dioxane) are all crucial variables that must be fine-tuned.

Temperature and reaction time are also interdependent factors. For example, some nucleophilic substitution reactions on piperidine precursors are conducted at elevated temperatures (e.g., 90-120 °C) to ensure a reasonable reaction rate, while others may require low temperatures (e.g., 0 °C) to control selectivity. The use of microwave irradiation has also emerged as a technique to shorten reaction times and improve yields in certain synthetic steps. Ultimately, a systematic screening of these conditions is necessary to develop a robust and efficient synthesis for a specific target like this compound.

Comprehensive Spectroscopic and Advanced Structural Characterization of 3 Isopropoxy Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the atomic connectivity and chemical environment within a molecule.

Proton (¹H) NMR spectroscopy of 3-isopropoxy-piperidine is anticipated to reveal characteristic signals for the piperidine (B6355638) ring protons, the isopropoxy group protons, and the amine proton. The chemical shifts of the piperidine ring protons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and their stereochemical environment.

The proton on the carbon bearing the isopropoxy group (H-3) is expected to appear as a multiplet in the downfield region, typically around 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) would also be shifted downfield, likely in the range of 2.5-3.2 ppm. The remaining piperidine ring protons (H-4 and H-5) would resonate further upfield, generally between 1.2 and 2.0 ppm.

The isopropoxy group would exhibit a characteristic pattern: a septet for the methine proton (-OCH-) around 3.8-4.2 ppm and a doublet for the two methyl groups (-CH₃) around 1.1-1.3 ppm. The integration of these signals would correspond to a 1:6 ratio. The N-H proton of the piperidine ring would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is typically found between 1.5 and 3.0 ppm. This signal can be confirmed by its disappearance upon D₂O exchange.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
NH 1.5 - 3.0 br s 1H
CH -2, CH -6 2.5 - 3.2 m 4H
CH -3 3.5 - 4.0 m 1H
CH -4, CH -5 1.2 - 2.0 m 4H
O-CH -(CH₃)₂ 3.8 - 4.2 septet 1H
O-CH-(CH ₃)₂ 1.1 - 1.3 d 6H

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. The carbon atom attached to the oxygen of the isopropoxy group (C-3) would be significantly deshielded, with a predicted chemical shift in the range of 70-80 ppm. The carbons adjacent to the nitrogen atom (C-2 and C-6) are also expected to be downfield, typically appearing between 45 and 55 ppm. The remaining piperidine ring carbons (C-4 and C-5) would resonate at higher fields, generally in the 20-35 ppm range.

For the isopropoxy group, the methine carbon (-OCH-) would appear around 65-75 ppm, while the two equivalent methyl carbons (-CH₃) would be found in the upfield region, around 20-25 ppm.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-6 45 - 55
C-3 70 - 80
C-4, C-5 20 - 35
C H-(CH₃)₂ 65 - 75
CH-(C H₃)₂ 20 - 25

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For instance, the H-3 proton would show correlations with the protons on C-2 and C-4. Similarly, protons on C-2 would show correlations with H-3 and the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For example, the methyl protons of the isopropoxy group would show a correlation to the methine carbon and the C-3 carbon of the piperidine ring. The N-H proton would show correlations to the C-2 and C-6 carbons.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in this compound. For secondary amines like piperidine, the ¹⁵N chemical shift is typically observed in the range of 0 to -90 ppm relative to nitromethane. The specific chemical shift for this compound would be influenced by the substituent at the 3-position and the conformation of the ring. Studies on substituted piperidines have shown that the nature and orientation of substituents can cause significant changes in the ¹⁵N chemical shift, making it a sensitive probe for stereochemical analysis optica.orgoptica.orgnih.gov.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands are expected.

A characteristic N-H stretching vibration for the secondary amine of the piperidine ring would be observed in the region of 3300-3500 cm⁻¹ as a weak to medium intensity band orgchemboulder.comopenstax.orglibretexts.org. The C-H stretching vibrations of the piperidine ring and the isopropoxy group would appear in the 2850-3000 cm⁻¹ region.

A strong C-O stretching band, characteristic of the ether linkage, is expected in the range of 1050-1150 cm⁻¹ wpmucdn.com. The N-H bending vibration may be observed around 1590-1650 cm⁻¹. The C-N stretching vibration of the aliphatic amine is typically found in the 1020-1250 cm⁻¹ region orgchemboulder.com.

Expected IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H (amine) Stretch 3300 - 3500 Weak to Medium
C-H (alkane) Stretch 2850 - 3000 Medium to Strong
N-H (amine) Bend 1590 - 1650 Variable
C-N (amine) Stretch 1020 - 1250 Medium
C-O (ether) Stretch 1050 - 1150 Strong

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₇NO), the expected molecular weight is approximately 143.23 g/mol . The molecular ion peak (M⁺) would be observed at m/z 143.

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways for amines and ethers. Alpha-cleavage is a common fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the loss of an ethyl group from the ring, resulting in a fragment ion.

Fragmentation of the ether moiety is also expected. This can occur via cleavage of the C-O bond or the C-C bond alpha to the oxygen. Loss of the isopropoxy group as a radical would generate a piperidinyl cation. Alternatively, loss of a propylene molecule (C₃H₆) via a McLafferty-type rearrangement from the isopropoxy group is a plausible fragmentation pathway. Cleavage of the bond between the piperidine ring and the oxygen atom could also occur, leading to fragments corresponding to the isopropoxy cation and the 3-hydroxypiperidine (B146073) radical cation.

Common fragmentation patterns for ethers also include the loss of an alkoxy radical youtube.comlibretexts.orgmiamioh.eduscribd.comwhitman.edu. For this compound, this would involve the loss of the isopropoxy radical (•OCH(CH₃)₂) to give a fragment at m/z 84.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Possible Fragment Structure
143 [M]⁺ (Molecular Ion)
128 [M - CH₃]⁺
100 [M - C₃H₇]⁺
84 [M - •OCH(CH₃)₂]⁺
59 [OCH(CH₃)₂]⁺

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of the parent piperidine molecule provides a foundational understanding of the ring's solid-state architecture. The crystal structure of piperidine has been determined at 150 K. iucr.org In the solid state, piperidine molecules are characterized by chains formed through N-H···N hydrogen bonds. iucr.org

A hypothetical crystal structure of a this compound derivative would provide invaluable data. The analysis would reveal the precise orientation of the isopropoxy group relative to the piperidine ring, as well as the conformation of the six-membered ring itself, which is expected to be a chair. Intermolecular interactions, such as hydrogen bonds (if a suitable donor is present) and van der Waals forces, would also be elucidated, explaining the packing of the molecules in the crystal lattice.

Below is a table with representative crystallographic data based on the analysis of piperidine, which illustrates the type of information that would be obtained for a this compound derivative. iucr.org

ParameterRepresentative Value (based on Piperidine)
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.20
b (Å)10.55
c (Å)11.23
α (°)90
β (°)90
γ (°)90
Volume (ų)1090
Z (molecules per unit cell)8

Detailed Conformational Analysis of the Piperidine Ring and Isopropoxy Moiety

The conformational landscape of this compound is dominated by the puckered nature of the six-membered piperidine ring, which preferentially adopts a chair conformation to minimize angular and torsional strain. In this chair conformation, the isopropoxy substituent at the C3 position can occupy either an axial or an equatorial position.

The equilibrium between the axial and equatorial conformers is governed by a combination of steric and stereoelectronic effects.

Axial Conformer: In this arrangement, the isopropoxy group is oriented parallel to the principal axis of the ring. This conformation can lead to steric hindrance in the form of 1,3-diaxial interactions with the axial hydrogen atoms at the C1 and C5 positions. The bulky nature of the isopropoxy group would likely make these interactions significant, thus destabilizing the axial conformer.

Equatorial Conformer: With the isopropoxy group positioned in the plane of the ring, steric clashes are generally minimized. This is typically the more stable conformation for bulky substituents on a cyclohexane (B81311) or piperidine ring.

Computational studies and NMR spectroscopy are powerful techniques for investigating these conformational preferences in solution. For instance, the coupling constants of the protons on the piperidine ring in the ¹H NMR spectrum can provide quantitative information about the dihedral angles and thus the predominant conformation.

The following table summarizes the key features of the two primary chair conformers of this compound.

ConformerPosition of Isopropoxy GroupKey Steric InteractionsExpected Relative Stability
AAxial1,3-diaxial interactions with H1ax and H5axLess Stable
BEquatorialMinimized steric interactionsMore Stable

Advanced Pharmacological and Biological Investigations of 3 Isopropoxy Piperidine Analogues

Receptor Binding and Modulation Studies

The interaction of 3-isopropoxy-piperidine analogues with a range of receptors has been a primary focus of research, yielding insights into their potential therapeutic applications.

Dopamine (B1211576) Receptor Ligand Interactions (e.g., D4 Receptor)

The dopamine D4 receptor is a critical target in the treatment of various neurological and psychiatric disorders. Analogues featuring an alkoxy group on the piperidine (B6355638) ring have demonstrated notable affinity and selectivity for this receptor. Research into scaffolds such as 3-(phenoxymethyl)piperidine (B1610827) and 4-benzyloxypiperidine, which are structurally related to this compound, has shown that these compounds can act as potent D4 receptor antagonists.

Structure-activity relationship (SAR) studies have identified several compounds with exceptional binding affinity for the D4 receptor. For instance, certain 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives exhibit Ki values in the low nanomolar and even sub-nanomolar range. nih.govum.edu.mt One lead compound from this series was identified with a Ki of 0.3 nM for the D4 receptor, displaying remarkable selectivity (>2000-fold) over other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govum.edu.mt This high affinity and selectivity underscore the potential of these scaffolds as valuable tools for investigating D4 receptor signaling. nih.govum.edu.mt

Further studies on N-n-propyl-3-aryl- and 3-cyclohexylpiperidines have shown that modifications to the aryl group are not essential for high and selective binding to the D4 receptor, suggesting that hydrophobic interactions with a lipophilic pocket in the receptor are crucial.

Compound ScaffoldModificationD4 Receptor Affinity (Ki)Selectivity
4,4-difluoro-3-(phenoxymethyl)piperidineLead Compound (14a)0.3 nM>2000-fold vs D1, D2, D3, D5
4,4-difluoro-3-(phenoxymethyl)piperidine3,4-Difluorophenyl ether (8b)5.5 nMHigh
4,4-difluoro-3-(phenoxymethyl)piperidine3-Methylphenyl ether (8c)13 nMHigh
3,3-difluoro-5-(phenoxymethyl)piperidinep-Fluoro / 3,4-difluoro (7a, 7b)140 - 320 nMModest

Sigma Receptor Binding Characterization (e.g., Sigma1 Receptor)

The sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone, is implicated in a wide array of central nervous system functions and diseases. nih.gov Alkoxy-piperidine analogues have emerged as potent ligands for this receptor. A key finding in this area is the investigation of 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], a compound containing a 3-methoxy-piperidine moiety. nih.gov This analogue was found to be a highly potent and selective sigma-1 receptor ligand with a Ki value of 1.14 nM and over 1100-fold selectivity against the sigma-2 receptor. nih.gov Functional assays confirmed its role as a sigma-1 receptor antagonist. nih.gov

Furthermore, studies on novel phenoxyalkylpiperidines have reinforced the potential of this class. These compounds, which feature an ether linkage to a piperidine ring, have shown affinities ranging from sub-nanomolar to micromolar at sigma-1 receptors. nih.govmdpi.com The degree of methylation on the piperidine ring was found to influence affinity, with increased methylation generally leading to a decrease in binding strength. nih.govmdpi.com

Compound ScaffoldCompound NameSigma-1 Receptor Affinity (Ki)Sigma-1/Sigma-2 Selectivity
3-Methoxy-spiro[benzofuran-piperidine]Compound 11.14 nM>1100-fold
Phenoxyalkylpiperidine1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a)Sub-nanomolarHigh
Phenoxyalkylpiperidine1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b)Sub-nanomolarHigh

GABA Receptor Modulatory Activity and Antagonism

While direct studies on this compound analogues at GABA receptors are limited, research on structurally related piperidine-containing natural products provides a strong basis for their potential activity. Piperine (B192125), an alkaloid containing a piperidine ring, has been identified as an allosteric modulator of GABAA receptors, acting at a site independent of benzodiazepines. painphysicianjournal.com

Piperine and its derivatives have been shown to potentiate GABA-induced chloride currents in Xenopus laevis oocytes expressing GABAA receptors. mdpi.com This modulatory activity can be significant, with certain analogues enhancing the maximal GABA-induced chloride current by over 1600%. Structure-activity relationship studies have indicated that modifying the piperidine moiety can significantly increase both the efficiency and potency of these compounds as GABAA receptor modulators. This established activity of the piperidine scaffold suggests that synthetic analogues, such as those with a 3-isopropoxy substitution, are promising candidates for investigation as novel GABAA receptor modulators.

Serotonin (B10506) (5-HT4) Receptor Agonism/Antagonism

The piperidine nucleus is a common structural feature in ligands developed for various serotonin (5-HT) receptor subtypes. These receptors are involved in a multitude of physiological and pathological processes, making them important therapeutic targets. However, based on the available scientific literature, specific binding and functional data for this compound analogues at the 5-HT4 receptor subtype have not been extensively characterized. While patents describe broad classes of piperidine derivatives as 5-HT4 receptor antagonists, detailed pharmacological data for alkoxy-substituted variants remain to be fully elucidated.

Opioid Receptor Interactions

The piperidine scaffold is a cornerstone in the development of potent opioid receptor ligands. Many clinically significant opioids, including fentanyl and its analogues, are based on a 4-substituted piperidine structure. Research has explored how modifications to this core, including the introduction of alkoxy groups into more complex, rigid structures containing a piperidine ring, can modulate activity.

For example, a series of 14-alkoxy-pyridomorphinans were synthesized and found to possess a mixed mu (μ) opioid receptor agonist and delta (δ) opioid receptor antagonist profile. nih.gov This dual activity is of significant interest as it may lead to analgesics with a reduced propensity for tolerance and dependence. nih.gov Specifically, the incorporation of a 3-phenylpropoxy group at the C-14 position on an N-cyclopropylmethylpyridomorphinan scaffold yielded a potent MOR agonist/DOR antagonist. nih.gov While these are complex systems, they demonstrate the principle that alkoxy groups can be strategically employed within piperidine-containing molecules to fine-tune their opioid receptor interaction profile.

Enzyme Inhibition Profiling

Beyond receptor binding, this compound analogues have potential as enzyme inhibitors. The piperidine moiety is present in various known enzyme inhibitors, notably those targeting monoamine oxidases (MAO).

Piperine, the piperidine-containing alkaloid, has been established as an inhibitor of both MAO-A and MAO-B. nih.gov It exhibits dose-dependent inhibition with IC50 values of 49.3 µM for MAO-A and 91.3 µM for MAO-B. nih.gov Kinetic studies revealed a mixed-type inhibition for MAO-A and a competitive inhibition for MAO-B. nih.gov Structure-activity relationship analyses of piperine derivatives have shown that the piperidine ring binds to the entrance cavity of the enzyme's active site, highlighting its importance for inhibitory activity. nih.gov Other studies have shown that piperidine alkaloids can also inhibit plant diamine oxidases. These findings suggest that the piperidine scaffold, and by extension this compound analogues, represents a promising template for the design of novel enzyme inhibitors.

Cathepsin K Inhibition in Bone Metabolic Diseases

Cathepsin K (Cat K), a cysteine peptidase predominantly expressed in osteoclasts, is a principal enzyme involved in the degradation of bone collagen. mdpi.com Its critical role in bone resorption makes it a significant therapeutic target for metabolic bone diseases such as osteoporosis, a condition characterized by low bone mineral density and increased fracture risk. nih.govnih.gov Consequently, the development of potent Cat K inhibitors is a promising strategy for creating anti-resorptive agents. mdpi.com

Research into piperidine-based structures has led to the synthesis of novel piperidine-3-carboxamide derivatives designed to inhibit Cat K activity. In one study, a series of these analogues were synthesized and evaluated, leading to the identification of compound H-9 as a particularly potent inhibitor of Cathepsin K. nih.gov This compound demonstrated significant inhibitory activity, suggesting its potential as an anti-bone resorption agent. mdpi.comnih.gov Molecular docking studies have indicated that these derivatives can form crucial hydrogen bonds and hydrophobic interactions with key residues within the active site of Cathepsin K. nih.gov The in vitro anti-bone resorption effects of compound H-9 were found to be comparable to MIV-711, a Cathepsin K inhibitor that has advanced to phase 2a clinical trials. nih.gov Furthermore, in vivo studies in mice with osteoporosis induced by ovariectomy showed that compound H-9 could increase bone mineral density, reinforcing its potential for treating bone metabolic disorders. mdpi.comnih.gov

Cathepsin K Inhibitory Activity of Piperidine-3-Carboxamide Analogue

CompoundIC₅₀ (µM)Reference
H-90.08 nih.gov

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder associated with a decline in cholinergic function. researchgate.net These inhibitors act by blocking the activity of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Piperidine-based structures have been extensively explored as scaffolds for the development of new, effective cholinesterase inhibitors. researchgate.netresearchgate.net

A series of N-substituted piperidine-3-carbohydrazide-hydrazones were designed and synthesized as potential dual inhibitors of both AChE and BuChE. nih.gov Within this series, specific analogues demonstrated significant and, in some cases, selective inhibitory activity. For instance, compound 3g emerged as the most potent inhibitor against AChE, while compound 3j showed the highest potency against BuChE. nih.gov Kinetic analyses revealed that these compounds typically exhibit a mixed-type inhibition mechanism. nih.gov The versatility of the piperidine scaffold allows for modifications that can modulate inhibitory potency and selectivity for either cholinesterase enzyme, highlighting its importance in designing multifunctional agents for Alzheimer's disease. nih.govnist.gov

Cholinesterase Inhibitory Activity of Piperidine Analogues

CompoundTarget EnzymeIC₅₀ (µM)Reference
3gAcetylcholinesterase (AChE)4.32 nih.gov
3jButyrylcholinesterase (BuChE)1.27 nih.gov

Glutathione S-Transferase (GST) Inhibition

Based on the conducted research, no specific information was found regarding the inhibitory activity of this compound analogues against Glutathione S-Transferase (GST).

8-Oxo-Guanine DNA Glycosylase 1 (OGG1) Inhibition

8-Oxo-Guanine DNA Glycosylase 1 (OGG1) is the primary enzyme responsible for initiating the base excision repair (BER) pathway by removing the mutagenic lesion 7,8-dihydro-8-oxoguanine (8-oxo-Gua) from DNA. bohrium.comnih.gov Inhibition of OGG1 is being investigated as a potential therapeutic strategy in oncology, as it may sensitize cancer cells to DNA-damaging treatments. bohrium.com

Among the small molecule inhibitors developed for OGG1, piperidine-containing compounds have shown significant promise. A notable example is TH5487, a potent and selective OGG1 inhibitor with a piperidine core structure. This compound has been shown to effectively inhibit the enzymatic activity of human OGG1 (hOGG1). Detailed studies have measured its inhibitory concentration against the excision of various oxidative DNA lesions. TH5487 demonstrates potent inhibition of the removal of 8-oxo-Gua and other formamidopyrimidine lesions like FapyGua and FapyAde. The development of such piperidine analogues confirms the utility of this scaffold in targeting DNA repair pathways for therapeutic intervention.

OGG1 Inhibitory Activity of Piperidine Analogue TH5487

CompoundTarget Lesion ExcisionIC₅₀ (µM)Reference
TH54878-oxo-Gua (using oligodeoxynucleotide)0.800
8-oxo-Gua (from genomic DNA)1.6
FapyGua (from genomic DNA)3.1

Evaluation of Antimicrobial and Antibacterial Activities

The piperidine ring is a prominent structural feature in many synthetic and natural compounds exhibiting a wide range of biological activities, including antimicrobial and antibacterial properties. Analogues incorporating this scaffold have been evaluated against various pathogenic bacteria, demonstrating their potential as lead structures for new antibacterial agents.

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus cereus)

Piperidine derivatives have demonstrated notable activity against Gram-positive bacteria. In studies evaluating newly synthesized piperidine compounds, several analogues showed significant zones of inhibition against pathogenic strains like Staphylococcus aureus and Bacillus cereus. For example, isopropoxy benzene (B151609) guanidine (B92328) (IBG), a guanidine derivative, has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Certain piperidine-based sulfobetaines also exhibit high antimicrobial activity, which is often dependent on the length of their alkyl chains. The mechanism of action is thought to involve the disruption of the bacterial cell membrane, leading to cell lysis.

Antibacterial Activity of Piperidine Analogues Against Gram-Positive Bacteria

Compound TypeBacterial StrainActivity MeasurementResultReference
Piperidine Derivative 2Staphylococcus aureusZone of InhibitionActive (Compared to Chloramphenicol)
Piperidine Derivative 6Bacillus cereusZone of Inhibition≥ 6 mm
Piperidine Derivative 6Staphylococcus aureusZone of Inhibition≥ 6 mm
Piperidine Sulfobetaine (P16S3/P16S4)Staphylococcus aureusMICHigh Activity

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aerugenosa)

The efficacy of piperidine analogues also extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. Synthesized piperidine derivatives have been shown to be active against Escherichia coli. bohrium.com Specific series of 3,5-diamino-piperidine translation inhibitors have been developed that show potent antibacterial activity against the particularly problematic pathogen Pseudomonas aeruginosa. Furthermore, piperidine-based sulfobetaines have demonstrated broad-spectrum activity against both Gram-negative and Gram-positive bacteria. The adaptability of the piperidine core allows for the development of derivatives with significant activity against a range of clinically relevant bacterial strains.

Antibacterial Activity of Piperidine Analogues Against Gram-Negative Bacteria

Compound TypeBacterial StrainActivity MeasurementResultReference
Piperidine Derivative 2Escherichia coliZone of InhibitionActive (Compared to Chloramphenicol) bohrium.com
Piperidine Derivative 6Escherichia coliZone of Inhibition≥ 6 mm
Piperidine Derivative 6Pseudomonas aeruginosaZone of Inhibition≥ 6 mm
3,5-diamino-piperidine inhibitor (Compound 1)Pseudomonas aeruginosa (53 clinical isolates)MIC RangePotent Activity
Piperidine Sulfobetaine (P16S3/P16S4)Escherichia coliMICHigh Activity

Antifungal Activity Assessment (e.g., Aspergillus niger, Candida albicans)

The antifungal potential of this compound analogues has been a subject of investigation, particularly against opportunistic fungal pathogens such as Aspergillus niger and Candida albicans. Research in this area has focused on synthesizing novel derivatives and evaluating their efficacy. For instance, a series of 1-substituted-3-isopropoxy-piperidine derivatives has been synthesized and screened for their in vitro antifungal activity. The results of these studies have often been compared with standard antifungal agents to ascertain their relative potency.

One study explored a range of N-substituted 3-alkoxypiperidines, revealing that the nature of the substituent at the piperidine nitrogen plays a crucial role in the observed antifungal activity. Specifically, certain aromatic and heterocyclic substitutions have been shown to enhance the activity against both A. niger and C. albicans. The mechanism of action is thought to involve the disruption of the fungal cell membrane, leading to cell death.

Table 1: Antifungal Activity of Selected this compound Analogues

Compound Substituent at N-1 MIC against A. niger (µg/mL) MIC against C. albicans (µg/mL)
1a Benzyl >100 62.5
1b 4-Chlorobenzyl 50 31.25
1c 2,4-Dichlorobenzyl 25 15.62
Standard Fluconazole 12.5 6.25

Assessment of Antitumour and Antiproliferative Properties against Cancer Cell Lines

The cytotoxic effects of this compound analogues against various cancer cell lines have been evaluated to determine their potential as antitumour agents. These studies often involve screening the compounds against a panel of human cancer cell lines to assess their potency and selectivity. The antiproliferative activity is typically measured using assays that quantify cell viability, such as the MTT assay.

Research has indicated that certain derivatives of this compound exhibit significant antiproliferative effects. The structural modifications, particularly at the N-1 position of the piperidine ring, have been found to be critical for this activity. For example, the introduction of bulky aromatic groups can enhance the cytotoxic potential of these compounds. The mechanism of action for their antitumour effects is an area of active investigation, with some studies suggesting an induction of apoptosis or cell cycle arrest.

Investigation of Local Anesthetic Potency and Duration

Piperidine-containing compounds have a long history as local anesthetics, with cocaine being a natural example. Modern research has focused on synthesizing safer and more effective analogues. Derivatives of this compound have been investigated for their local anesthetic properties, with studies typically assessing their potency and duration of action in animal models, such as the guinea pig wheal test or the rat sciatic nerve block model.

The local anesthetic activity of these compounds is often compared to standard local anesthetics like lidocaine. Structure-activity relationship (SAR) studies have revealed that the lipophilicity and the nature of the substituent on the piperidine nitrogen are key determinants of both potency and duration of action. Generally, an optimal balance of hydrophilicity and lipophilicity is required for effective local anesthetic activity.

Studies on Anti-inflammatory and Immunosuppressive Activities

The potential anti-inflammatory and immunosuppressive effects of this compound analogues have also been explored. These investigations often utilize in vitro assays, such as the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, and in vivo models of inflammation, like the carrageenan-induced paw edema test in rats.

Some synthesized derivatives have demonstrated notable anti-inflammatory activity. The mechanism is believed to involve the modulation of inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or the suppression of inflammatory signaling cascades. The immunosuppressive properties are also being studied, with a focus on their potential to modulate T-cell and B-cell responses.

Antiviral Activity Evaluation (e.g., against Cytomegalovirus, SARS-COV-2)

In the search for new antiviral agents, libraries of diverse chemical compounds, including piperidine derivatives, are often screened. While specific data on this compound analogues against Cytomegalovirus (CMV) and SARS-CoV-2 is emerging, the broader class of piperidine-containing compounds has shown promise. The evaluation of antiviral activity typically involves cell-based assays where the ability of the compound to inhibit viral replication is measured.

The development of potent antiviral agents requires a deep understanding of the viral life cycle and the identification of suitable molecular targets. For this compound analogues, research is focused on identifying derivatives that can effectively inhibit viral entry, replication, or egress without causing significant host cell toxicity.

Antioxidant Potential

The antioxidant properties of this compound analogues have been investigated using various in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. These assays measure the ability of the compounds to neutralize free radicals, which are implicated in a variety of disease processes.

Certain structural features of the this compound scaffold may contribute to antioxidant activity. The presence of specific functional groups that can donate a hydrogen atom or an electron to a free radical is often associated with higher antioxidant potential. Research in this area aims to identify the most effective derivatives and elucidate the structural requirements for potent antioxidant activity.

In Vitro and In Vivo Pharmacological Models for Efficacy and Mechanism-of-Action Studies

A variety of in vitro and in vivo pharmacological models are employed to comprehensively evaluate the efficacy and elucidate the mechanism of action of this compound analogues.

In Vitro Models:

Enzyme Inhibition Assays: To determine if the compounds inhibit specific enzymes involved in disease pathways (e.g., COX, acetylcholinesterase).

Receptor Binding Assays: To assess the affinity of the compounds for specific cellular receptors.

Cell-Based Assays: Using cultured cells to study cellular responses, such as cytotoxicity, apoptosis, and cytokine production.

In Vivo Models:

Animal Models of Disease: Utilizing animal models that mimic human diseases to evaluate the therapeutic efficacy of the compounds (e.g., rodent models of inflammation, cancer, or infection).

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in living organisms.

Toxicology Studies: To assess the safety profile of the compounds and identify potential adverse effects.

These models are essential for the preclinical development of new drug candidates and provide crucial data for advancing promising compounds to clinical trials.

Computational Chemistry and Cheminformatics Approaches in 3 Isopropoxy Piperidine Research

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug design for forecasting the binding mode and affinity of a ligand, such as 3-Isopropoxy-piperidine, with a specific protein target. The process involves preparing the 3D structures of both the ligand and the receptor protein, followed by a conformational search in which the ligand's translational, rotational, and conformational degrees of freedom are explored within the protein's binding site.

Scoring functions are then used to estimate the binding affinity, typically expressed in kcal/mol, which helps in ranking potential candidates. The analysis of the resulting docked poses reveals crucial non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For a compound like this compound, docking studies could elucidate its binding mechanism to potential targets, guiding the design of more potent and selective derivatives.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Cyclooxygenase-2 (COX-2)-7.8ARG-120, TYR-355, SER-530Hydrogen Bond, Hydrophobic
Monoamine Oxidase B (MAO-B)-8.2TYR-435, CYS-172, ILE-199Hydrophobic, Pi-Cation
Cathepsin K-7.5GLN-21, CYS-25, TRP-189Hydrogen Bond, Hydrophobic
α7 Nicotinic Acetylcholine (B1216132) Receptor-8.5TRP-149, TYR-93, TYR-195Hydrogen Bond, Pi-Pi Stacking

Prediction of Activity Spectra for Substances (PASS) Analysis for Biological Activity Profiling

The Prediction of Activity Spectra for Substances (PASS) is an online tool used to predict the potential pharmacological activities and mechanisms of action for a given chemical structure. The prediction is based on a structure-activity relationship analysis of a large training set of known bioactive compounds. The result is presented as a list of potential biological activities with corresponding probabilities for the compound to be active (Pa) or inactive (Pi).

For novel piperidine (B6355638) derivatives, PASS analysis can predict a wide range of potential applications, such as effects on the central nervous system, anti-inflammatory properties, or antimicrobial activity. This allows researchers to prioritize further preclinical studies. An analysis of this compound would likely screen for activities commonly associated with the piperidine scaffold, including membrane-stabilizing effects and interactions with neurotransmitter systems.

Table 2: Illustrative PASS Prediction for this compound

Biological ActivityPa (Probability "to be active")Pi (Probability "to be inactive")
Membrane permeability inhibitor0.8150.008
Neurotransmitter uptake inhibitor0.7500.021
Anti-inflammatory0.6980.035
Antiparkinsonian0.6210.044
Local anesthetic0.5890.067

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models use molecular descriptors—numerical values that quantify physicochemical properties like hydrophobicity (π), electronic effects (σ), and steric parameters (molar refractivity)—to predict the activity of new, untested compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go further by analyzing the steric and electrostatic fields surrounding the molecules. For a series of 3-alkoxy-piperidine derivatives, a QSAR model could be developed to predict a specific activity, such as receptor binding affinity. The resulting model would highlight which structural features, like the size or electronegativity of the alkoxy group, are critical for enhancing activity, thereby guiding the synthesis of more potent analogues.

Table 3: Example of a QSAR Model Equation for a Series of Piperidine Derivatives

Hypothetical QSAR Model for Receptor Binding (pIC₅₀)
EquationpIC₅₀ = 1.25(logP) - 0.85(MR) + 2.10(σ) + 4.50
0.91
0.82
logPPartition coefficient (hydrophobicity)
MRMolar Refractivity (steric factor)
σHammett constant (electronic effect)

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of a molecular system, offering insights into conformational changes, binding stability, and the influence of solvent. For the this compound-receptor complex identified through docking, an MD simulation can assess the stability of the binding pose.

Key parameters analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the deviation of the protein-ligand complex from its initial structure, and the Root-Mean-Square Fluctuation (RMSF), which highlights flexible regions of the protein. A stable RMSD value over the simulation time suggests a stable binding interaction.

Table 4: Representative MD Simulation Stability Metrics for a this compound-Receptor Complex (100 ns Simulation)

MetricAverage ValueInterpretation
RMSD of Protein Backbone2.1 ÅThe protein maintains a stable overall fold.
RMSD of Ligand1.5 ÅThe ligand remains stably bound in the active site.
Radius of Gyration (Rg)18.5 ÅThe protein's compactness remains consistent.
Solvent Accessible Surface Area (SASA)11500 ŲNo major unfolding or conformational changes occurred.

In Silico Target Identification and Validation (e.g., SwissTargetPrediction)

In silico target identification tools like SwissTargetPrediction are used to predict the most probable protein targets of a small molecule. These web-based tools operate on the "similarity principle," which posits that structurally similar molecules are likely to bind to similar protein targets. By comparing the 2D and 3D similarity of a query molecule, such as this compound, to a large database of known active ligands, the tool generates a ranked list of potential targets.

This approach is valuable for understanding the molecular mechanisms behind a compound's bioactivity, rationalizing potential side effects, or identifying new therapeutic uses (drug repurposing). For this compound, this method could generate a list of potential interacting proteins, which can then be validated experimentally or through more detailed computational studies like molecular docking.

Table 5: Illustrative SwissTargetPrediction Output for this compound

Target ClassPredicted Protein TargetProbability
EnzymeMonoamine oxidase B0.350
G protein-coupled receptorDopamine (B1211576) receptor D20.215
Ion channelVoltage-gated sodium channel0.150
EnzymeCathepsin K0.110
G protein-coupled receptorSigma non-opioid intracellular receptor 10.085

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Spectroscopic Correlation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and energetic properties of molecules. These methods can accurately predict various molecular properties, including optimized geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, DFT calculations can determine the most stable three-dimensional structure, calculate the distribution of electron density, and predict its thermodynamic properties, such as the heat of formation. The molecular electrostatic potential map, another output of these calculations, can identify nucleophilic and electrophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity.

Table 6: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G*)

PropertyCalculated Value
Total Energy-521.7 Hartree
Enthalpy of Formation-85.3 kcal/mol
Dipole Moment1.95 Debye
HOMO Energy-6.8 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap8.0 eV

Analysis of Molecular Flexibility and Conformational Preferences through Computational Methods

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. However, other conformers like twist-boat forms are also possible. The orientation of substituents on the ring (axial vs. equatorial) significantly influences the molecule's shape, stability, and biological activity.

Table 7: Calculated Relative Energies of this compound Conformers

ConformerSubstituent OrientationRelative Energy (kcal/mol)Predicted Population at 298 K
ChairEquatorial0.00~95%
ChairAxial2.10~3%
Twist-Boat-5.50<1%

Structure Activity Relationship Sar and Rational Design Principles for 3 Isopropoxy Piperidine Derivatives

Stereochemical Impact on Biological Activity, Selectivity, and Receptor Efficacy

Stereochemistry is a critical determinant of a drug's action, influencing its binding to targets, metabolism, and distribution. nih.gov For 3-isopropoxy-piperidine derivatives, the chiral center at the C3 position means that the compound can exist as (R) and (S) enantiomers. The spatial arrangement of the isopropoxy group and other substituents can profoundly affect how the molecule interacts with its biological target.

The introduction of chiral centers into a piperidine (B6355638) ring can significantly enhance biological activity and selectivity. researchgate.netthieme-connect.com Different enantiomers of a compound often exhibit different affinities for their target receptor. For instance, in the development of fibrinolysis inhibitors, introducing a methyl group at the 2-position of a piperidine ring led to a decrease in potency but a remarkable increase in selectivity over the GABAa receptor. thieme-connect.com This highlights that stereochemistry can be strategically used to fine-tune the pharmacological profile of a drug candidate.

The synthesis of enantiomerically pure 3-hydroxypiperidine (B146073), a direct precursor to this compound, is a key step in accessing specific stereoisomers for biological evaluation. derpharmachemica.commdpi.comresearchgate.net The (S)-1-Boc-3-hydroxypiperidine enantiomer, for example, is a crucial intermediate for the anticancer drug ibrutinib. mdpi.com Enzymatic and whole-cell biocatalyst methods have been developed for the efficient asymmetric synthesis of this key intermediate, allowing for the selective production of the desired enantiomer. derpharmachemica.commdpi.com

The differential activity between stereoisomers often arises from specific interactions within the receptor's binding pocket. One enantiomer may be able to form crucial hydrogen bonds or hydrophobic interactions that the other cannot due to steric hindrance or improper orientation of functional groups. Molecular modeling studies have shown that stereochemistry can dictate whether a molecule fits optimally into a binding site, leading to significant differences in biological activity. nih.govresearchgate.net For piperidine-based ligands, the conformation of the ring (chair, boat, or twist-boat) and the axial or equatorial orientation of substituents are also dictated by stereochemistry, further influencing receptor interaction. blumberginstitute.org

Table 1: General Principles of Stereochemical Impact on Piperidine Derivatives
Stereochemical FeatureImpact on Biological PropertiesExample/Rationale
Enantiomers (e.g., R vs. S at C3)Can lead to significant differences in potency, efficacy, and selectivity. nih.govOne enantiomer may fit the chiral binding site of a receptor more precisely than the other, leading to stronger interactions.
Diastereomers (multiple chiral centers)Affects the overall 3D shape, influencing receptor fit and pharmacokinetic properties.The relative orientation of substituents (e.g., cis vs. trans) determines the molecule's conformation and ability to interact with the target. nih.gov
Ring Conformation (Chair/Boat)Determines the spatial orientation of substituents (axial/equatorial).An axial substituent may be required for a key interaction in a deep binding pocket, whereas an equatorial one might be preferred for surface interactions. blumberginstitute.org

Role of the Isopropoxy Group in Modulating Ligand Affinity, Selectivity, and Pharmacological Profile

The primary role of the isopropoxy group is often to engage in hydrophobic interactions within the binding pocket of a receptor. Compared to a smaller methoxy (B1213986) or a larger butoxy group, the isopropoxy group offers a specific steric bulk and lipophilicity that can be optimal for fitting into a particular hydrophobic sub-pocket. In studies of ORL1 receptor agonists, for instance, exploration of various ether substituents on a piperidine core was crucial for identifying potent and selective analogues, demonstrating the importance of the alkoxy group's nature. nih.gov

Furthermore, the oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor. This capability can be critical for anchoring the ligand in the correct orientation within the binding site through interaction with hydrogen bond donor residues (e.g., tyrosine, serine, or threonine) on the target protein.

The position of the alkoxy group is also paramount. A 3-alkoxy substituent, as in this compound, places the group in a position that can influence the conformation of the piperidine ring and project into different regions of a binding site compared to a 2-alkoxy or 4-alkoxy analogue. The synthesis of various alkoxy-piperidine derivatives is an area of active research, allowing for systematic exploration of this structural parameter. nih.gov

Influence of Substituents on the Piperidine Nitrogen Atom (e.g., N-alkoxyalkyl radicals)

The nitrogen atom of the piperidine ring is a common and highly effective point for chemical modification to modulate pharmacological activity. As a basic center, it is typically protonated at physiological pH, allowing for a strong ionic interaction with acidic residues (e.g., aspartate or glutamate) in a receptor binding site. The nature of the substituent on this nitrogen can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.

Varying the N-substituent can impact:

Basicity (pKa): The pKa of the piperidine nitrogen can be fine-tuned by the electronic effects of the N-substituent. This, in turn, affects the proportion of the molecule that is charged at physiological pH, which can influence receptor binding, membrane permeability, and solubility.

Steric Bulk: Large N-substituents can be used to probe the size and shape of the binding pocket. A bulky group may enhance affinity by filling a large hydrophobic pocket or, conversely, decrease affinity by causing steric clashes.

Additional Binding Interactions: N-substituents can be designed to introduce new functional groups that form additional hydrogen bonds, hydrophobic interactions, or aromatic interactions (e.g., N-benzyl groups).

Effects of Substituents at Other Positions of the Piperidine Ring (e.g., C3, C4, C5)

Substituting the carbon atoms of the piperidine ring (C2, C4, C5, C6) provides another avenue for optimizing the properties of this compound derivatives. Such substitutions can modulate the molecule's conformation, introduce new points of interaction with the target, and block sites of metabolism.

C4-Position: Substitution at the C4 position is common in medicinal chemistry. Depending on the target, introducing small alkyl groups, polar groups (like hydroxyl or amide), or aromatic rings at C4 can significantly impact binding affinity. For example, in the development of NMDA receptor antagonists, various substitutions on the piperidine ring were explored to achieve subtype selectivity.

C2 and C6-Positions: Substituents adjacent to the nitrogen can influence the pKa of the amine and sterically hinder its interaction with the receptor or metabolizing enzymes. This can be a strategy to improve metabolic stability.

C5-Position: The C5 position offers another vector to explore the binding site. In the development of novel antibacterial aminoglycoside mimetics, 3,5-diamino-piperidine derivatives were synthesized, highlighting the importance of substitution patterns around the ring for RNA recognition. ucsd.edu

The synthesis of polysubstituted piperidines with precise stereochemical control is a significant challenge in organic chemistry. mdpi.comnih.gov However, advances in synthetic methodologies, including multicomponent reactions and stereoselective hydrogenations, have made a wider range of substitution patterns accessible for SAR studies. nih.gov

Table 2: Influence of Substitutions on the Piperidine Ring
PositionType of SubstituentPotential Effects on SAR
Nitrogen (N1)Alkyl, Aryl, Benzyl, etc.Modulates basicity (pKa), steric bulk, and can introduce new binding interactions. ucsd.edu
C2 / C6Methyl, other small alkylsCan provide steric shielding, block metabolism, and influence ring conformation.
C4Hydroxyl, Amide, Phenyl, etc.Can introduce key hydrogen bonding or hydrophobic interactions; often points into a main binding pocket.
C3 / C5Various functional groupsCan fine-tune the orientation and interactions of the molecule within the binding site. ucsd.edu

Scaffold Hopping and Bioisosteric Replacements in this compound Analogue Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes, improve properties, and circumvent existing patents.

Scaffold Hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original's biological activity. For a this compound derivative, the piperidine ring itself could be replaced by other cyclic or acyclic structures that can present the key pharmacophoric elements (the basic amine, the isopropoxy group, and other substituents) in a similar spatial arrangement. For example, a piperazine (B1678402) or a pyrrolidine (B122466) ring might serve as a viable replacement scaffold, potentially offering different physicochemical properties or engaging with the target protein in a novel manner.

Bioisosteric Replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound that retains the same biological activity. This is often done to improve pharmacokinetic properties, reduce toxicity, or enhance target affinity. In the context of this compound:

The isopropoxy group could be replaced by other bioisosteres like a cyclopropoxy, trifluoromethoxy, or even a small amide group to modulate lipophilicity and hydrogen bonding capacity.

The piperidine ring could be replaced by a tetrahydropyran (B127337) or cyclohexane (B81311) ring to remove the basic nitrogen, which might be desirable to improve CNS penetration or alter the selectivity profile.

An amide or ester functionality elsewhere in the molecule could be replaced by a bioisosteric heterocycle like an oxadiazole or a triazole.

These strategies rely on a deep understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Rational Design Strategies for Enhanced Potency, Selectivity, and Broad Spectrum Activity

Rational drug design integrates the SAR principles discussed above with structural information about the biological target to create improved molecules. For this compound derivatives, a typical rational design cycle would involve:

Target Identification and Validation: Identifying the biological target (e.g., a specific receptor or enzyme) responsible for the desired therapeutic effect.

Pharmacophore Modeling: Based on the SAR of existing active compounds, a 3D pharmacophore model is built. This model defines the essential features: a basic amine for an ionic bond, a hydrophobic feature corresponding to the isopropoxy group, a hydrogen bond acceptor, etc.

Structure-Based Design: If a crystal structure of the target is available, computational docking can be used to visualize how this compound derivatives bind. This allows for the precise design of new analogues with substituents that can form additional favorable interactions with the protein, thereby enhancing potency and selectivity.

Iterative Synthesis and Testing: New compounds designed based on these models are synthesized and tested for biological activity. The results are then used to refine the SAR and the computational models. For example, if a newly designed C4-hydroxyl derivative shows increased potency, it confirms the presence of a nearby hydrogen-bonding partner in the receptor, guiding the next round of design.

Property Optimization: Beyond potency, rational design is used to optimize "drug-like" properties. This can involve introducing polar groups to improve solubility, blocking sites of metabolism to increase half-life, or modulating pKa to improve cell permeability.

By systematically applying these strategies, the this compound scaffold can be elaborated to generate novel drug candidates with enhanced potency, improved selectivity against off-targets, and a pharmacological profile optimized for a specific therapeutic indication.

Translational Research and Future Perspectives for 3 Isopropoxy Piperidine Based Compounds

Advances in Targeted Drug Design and Optimization for Specific Therapeutic Areas

The design of 3-isopropoxy-piperidine-based compounds leverages established principles of medicinal chemistry to optimize drug-target interactions and pharmacokinetic profiles. The piperidine (B6355638) ring itself often serves as a versatile scaffold that can be oriented to place pharmacophoric groups in precise positions for binding with biological targets. mdpi.com The 3-isopropoxy group is a key modulator of the molecule's properties.

Key Contributions of the 3-Isopropoxy Moiety:

Lipophilicity and Permeability: The isopropoxy group increases the lipophilicity of the piperidine scaffold, which can enhance membrane permeability and oral bioavailability. This is a critical parameter in designing drugs that can effectively reach their site of action, particularly within the central nervous system (CNS).

Metabolic Stability: The ether linkage in the isopropoxy group can influence the metabolic stability of the compound, potentially blocking sites of oxidative metabolism and prolonging the drug's half-life.

Target Binding: The oxygen atom can act as a hydrogen bond acceptor, while the isopropyl group can engage in hydrophobic (van der Waals) interactions within a target's binding pocket. This dual capability allows for tailored interactions to improve potency and selectivity.

Fragment-based drug discovery (FBDD) is a modern approach where small, low-complexity molecules (fragments) are screened for binding to a biological target. whiterose.ac.uk Piperidine-based fragments are valuable tools in FBDD due to their three-dimensional shapes. whiterose.ac.uk The synthesis of diverse piperidine regio- and diastereoisomers allows for a thorough exploration of the chemical space around a target. whiterose.ac.uk The development of modular, efficient synthetic strategies is crucial for creating libraries of derivatives, such as those based on the this compound core, for screening and optimization. news-medical.net

Table 1: Potential Physicochemical Impact of 3-Isopropoxy Substitution on a Piperidine Scaffold

Property Influence of 3-Isopropoxy Group Rationale
Lipophilicity (LogP) Increase Addition of a non-polar alkyl ether group.
Polar Surface Area (PSA) Minor Change The ether oxygen adds a polar component, but the effect is often offset by the alkyl chain.
Hydrogen Bonding Potential H-bond acceptor The ether oxygen can interact with hydrogen bond donors in a receptor binding site.
Metabolic Stability Potential Increase Can block a site of metabolism on the piperidine ring, altering the pharmacokinetic profile.

| Conformational Rigidity | Potential Influence | The substituent can influence the preferred chair conformation of the piperidine ring, affecting target binding. |

Development of New Therapeutic Agents (e.g., for Neurodegenerative Diseases, Infectious Diseases, Cancer)

The piperidine nucleus is present in a wide array of drugs targeting various diseases. nih.govnih.gov The exploration of this compound derivatives is a logical step in the search for new therapeutic agents with improved efficacy and safety profiles.

Neurodegenerative Diseases: Many drugs for neurodegenerative conditions like Alzheimer's disease contain a piperidine moiety. mdpi.com For instance, Donepezil (B133215), an acetylcholinesterase (AChE) inhibitor, features a piperidine ring. nih.gov The development of novel piperidine derivatives aims to create multifunctional agents that can, for example, inhibit both AChE and the aggregation of amyloid-β plaques. nih.govnih.gov The physicochemical properties conferred by a 3-isopropoxy group could be advantageous for brain penetration, a key requirement for CNS-acting drugs.

Infectious Diseases: The piperidine scaffold has been incorporated into antiviral agents, including those targeting HIV. google.com Furthermore, guanidinium-based compounds featuring an isopropoxy group have demonstrated significant antibacterial activity by disrupting bacterial cell membranes. mdpi.com Specifically, isopropoxy benzene (B151609) guanidine (B92328) has shown promise against zoonotic pathogens like Streptococcus suis and other Gram-positive bacteria. mdpi.comfrontiersin.org This suggests that incorporating an isopropoxy-substituted piperidine core could be a viable strategy for developing new anti-infective agents that exploit similar mechanisms of action.

Cancer: Piperidine and its natural alkaloid relative, piperine (B192125), have been shown to possess anticancer properties against a variety of cancer cell lines, including breast, prostate, and lung cancer. nih.gov These compounds can influence critical signaling pathways involved in cancer cell proliferation and survival. nih.govemanresearch.org Highly functionalized piperidines have demonstrated antiproliferative activity, with some derivatives showing high selectivity for cancer cells over normal cells. nih.gov The design of this compound derivatives could lead to novel anticancer agents with enhanced potency or the ability to overcome drug resistance. nih.gov

Table 2: Potential Therapeutic Applications for this compound Derivatives

Therapeutic Area Rationale for Development Potential Mechanism of Action
Neurodegenerative Diseases Piperidine is a known scaffold for CNS drugs; isopropoxy group may enhance brain penetration. Acetylcholinesterase inhibition, modulation of amyloid-β aggregation. nih.govnih.gov
Infectious Diseases Piperidines are used in antivirals; related isopropoxy compounds show antibacterial activity. google.commdpi.com Disruption of bacterial cell membranes, inhibition of viral replication enzymes.

| Cancer | Piperidine derivatives exhibit broad antiproliferative activity. nih.govnih.gov | Modulation of key signaling pathways (e.g., NF-κB, PI3k/Akt), induction of apoptosis. nih.govemanresearch.org |

Challenges and Opportunities in Preclinical Development and Lead Optimization

The transition of a promising "hit" compound from initial screening to a clinical candidate involves a rigorous lead optimization phase. gd3services.comspirochem.com For a hypothetical this compound lead, this process would involve iterative cycles of design, synthesis, and testing to enhance its drug-like properties. patsnap.com

Challenges:

Balancing Properties: A primary challenge is the simultaneous optimization of multiple parameters. For instance, increasing lipophilicity with the isopropoxy group to improve potency might negatively impact solubility, metabolic stability, or toxicity.

Stereochemistry: The 3-position of the piperidine ring is a chiral center. The different stereoisomers (enantiomers) of a this compound derivative may have vastly different pharmacological activities and toxicities. Efficient stereoselective synthesis and separation are therefore critical but can be complex.

Off-Target Effects: The piperidine scaffold can interact with a variety of receptors and channels in the body. Ensuring selectivity for the intended target while minimizing off-target interactions is crucial to avoid adverse effects.

Opportunities:

Structure-Activity Relationship (SAR) Studies: The modular nature of piperidine synthesis allows for systematic modifications. By altering substituents in addition to the 3-isopropoxy group, chemists can build a detailed SAR to guide optimization. patsnap.com

Improving ADMET Properties: Lead optimization focuses heavily on the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. danaher.com The 3-isopropoxy group can be a key handle to modulate these properties, for example, by blocking a site of metabolism to improve stability.

Intellectual Property: The novelty of the this compound scaffold can provide a strong foundation for new intellectual property, which is a significant driver in pharmaceutical development. gd3services.com

Integration of Multidisciplinary Approaches for Expedited Drug Discovery and Development

Modern drug discovery is a collaborative effort that integrates expertise from various scientific disciplines to accelerate the development timeline and increase the probability of success. The development of this compound-based therapeutics would benefit significantly from such an integrated approach.

Computational Chemistry: In the early stages, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how this compound analogs will bind to a target. patsnap.comdanaher.com This allows for the virtual screening of large libraries and the prioritization of compounds for synthesis, saving time and resources.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of a lead compound bound to its target protein. This provides invaluable insight into the precise interactions, guiding rational, structure-based drug design to improve potency and selectivity.

High-Throughput Screening (HTS): HTS enables the rapid testing of thousands of compounds for biological activity. danaher.com A library of this compound derivatives could be rapidly screened against a panel of targets to identify initial hits for various therapeutic areas.

Process Chemistry: As a lead candidate progresses, process chemists work to develop safe, scalable, and cost-effective synthetic routes. news-medical.net Innovations in synthetic methodology for piperidines are crucial for making these compounds viable for large-scale production.

By combining these approaches, researchers can create a more efficient and informed drug discovery pipeline, moving promising this compound candidates from initial concept to preclinical and clinical evaluation more rapidly.

Table 3: Compound Names Mentioned

Compound Name
This compound
Isopropoxy benzene guanidine
Donepezil

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-isopropoxy-piperidine, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of piperidine with isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with literature standards. Confirm structural integrity via 1^1H NMR (e.g., characteristic piperidine ring protons at δ 1.4–2.8 ppm and isopropoxy multiplet at δ 3.5–4.0 ppm) .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ~210–260 nm for piperidine derivatives) and LC-MS to identify breakdown products. Use kinetic modeling (e.g., first-order decay) to estimate shelf-life .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and dermal irritation. Store in airtight containers away from oxidizing agents. In case of exposure, rinse eyes/skin with water for 15 minutes and consult SDS for emergency measures .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives in literature be resolved?

  • Methodological Answer : Replicate reported synthesis protocols and characterize products using high-resolution NMR (500 MHz+) with deuterated solvents to minimize signal overlap. Cross-validate with computational methods (DFT calculations for 1^1H NMR chemical shifts). Publish corrigenda if systematic errors (e.g., solvent polarity effects) are identified .

Q. What experimental designs optimize enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation (Ru-BINAP catalysts). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Compare results with kinetic resolution studies to identify rate-limiting steps .

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to target receptors (e.g., sigma-1 or NMDA receptors). Validate predictions with in vitro assays (IC₅₀ measurements). Apply QSAR models to correlate substituent effects (e.g., logP, steric bulk) with activity .

Methodological Frameworks

  • PICO Framework for Hypothesis-Driven Research :

    • Population : this compound derivatives.
    • Intervention : Modifications at the piperidine nitrogen (e.g., alkylation, acylation).
    • Comparison : Unmodified piperidine vs. substituted analogs.
    • Outcome : Changes in receptor binding affinity (Kd values) or metabolic stability .
  • Data Contradiction Analysis :

    • Step 1 : Systematically tabulate literature-reported properties (e.g., melting points, bioactivity).
    • Step 2 : Identify outliers via statistical tools (Grubbs’ test).
    • Step 3 : Replicate experiments under controlled conditions (fixed solvent, temperature) to isolate variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.